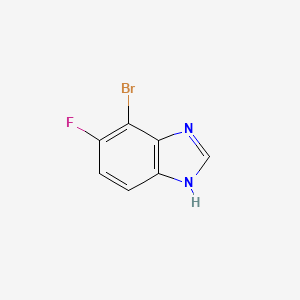

4-Bromo-5-fluoro-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGYJBOPQDDBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360962-58-8 | |

| Record name | 4-Bromo-5-fluoro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-fluoro-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-5-fluoro-1H-benzimidazole, a key heterocyclic building block in modern medicinal chemistry. Benzimidazoles are recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds and marketed drugs.[1] The strategic introduction of halogen atoms, specifically bromine and fluorine, offers medicinal chemists precise tools to modulate physicochemical properties such as lipophilicity and metabolic stability, and to provide a reactive handle for further molecular elaboration.[1][2] This document details the structural characteristics, spectroscopic profile, plausible synthetic routes, chemical reactivity, and potential applications of this specific isomer, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical & Structural Properties

This compound is a disubstituted benzimidazole where the benzene portion of the bicyclic system is functionalized with both a bromine and a fluorine atom. These substitutions break the symmetry of the parent benzimidazole ring, influencing its electronic properties, acidity, and reactivity. The bromine atom at the 4-position serves as a versatile synthetic handle, particularly for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom at the 5-position can significantly alter the molecule's pKa and metabolic profile.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1360962-58-8 | [4] |

| Molecular Formula | C₇H₄BrFN₂ | [4] |

| Molecular Weight | 215.02 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

| Storage | Sealed in a dry place, 2-8°C recommended | [4] |

| Purity (Typical) | ≥97% | [4][5] |

Spectroscopic Characterization (Theoretical Analysis)

While empirical spectroscopic data for this specific isomer is not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its key spectral features. Such analysis is a cornerstone of structural elucidation for novel chemical entities.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

-

N-H Proton: A broad singlet is anticipated far downfield, typically in the range of δ 12.0-13.0 ppm (in DMSO-d₆), characteristic of the acidic imidazole proton.[6]

-

Aromatic Protons (H-2, H-6, H-7):

-

H-2: The proton on the imidazole ring (C2) is expected to be a singlet around δ 8.2-8.5 ppm.

-

H-6 and H-7: The two protons on the benzene ring will appear as an AX or AB system. H-7, being ortho to the bromine, will be deshielded. H-6 is ortho to the fluorine atom and will exhibit coupling to it. We can predict a doublet for H-7 (due to coupling with H-6) and a doublet of doublets for H-6 (due to coupling with H-7 and the fluorine atom). The ortho C-H to C-F coupling (³JHF) is typically in the range of 6-9 Hz.[6]

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals due to the lack of molecular symmetry.

-

C-2 (Imidazolyl Carbon): Typically observed around δ 140-145 ppm.[7]

-

Aromatic Carbons: The carbons directly attached to the halogens (C-4 and C-5) will be significantly influenced. The C-F bond will result in a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The C-Br bond will cause a shift to a lower field (around δ 110-120 ppm). The remaining aromatic carbons (C-3a, C-6, C-7, C-7a) will appear in the typical δ 110-140 ppm range, with their precise shifts influenced by the combined electronic effects of the substituents.[7]

Synthesis and Purification

The most established and versatile method for synthesizing the benzimidazole core is the Phillips condensation .[8][9] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions.[8][10] For this compound, the logical precursors would be 3-bromo-4-fluoro-1,2-phenylenediamine and formic acid .

Experimental Protocol: Proposed Phillips Condensation

Causality: The mechanism begins with the nucleophilic attack of one of the amino groups of the diamine onto the protonated formic acid (or its derivative), followed by dehydration to form an N-formyl intermediate. An intramolecular cyclization then occurs as the second amino group attacks the formyl carbon. A final dehydration step yields the aromatic benzimidazole ring. Using a mineral acid like HCl catalyzes both the initial formylation and the subsequent dehydration steps.[11]

-

Reaction Setup: To a round-bottom flask, add 3-bromo-4-fluoro-1,2-phenylenediamine (1.0 eq). Add formic acid (5.0-10.0 eq) to act as both reactant and solvent.

-

Catalysis: Add concentrated hydrochloric acid (approx. 0.5 eq) dropwise to the mixture.

-

Cyclization: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting diamine is consumed.

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or aqueous NaOH) until the pH is ~7-8, causing the product to precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Diagram: Synthetic Workflow via Phillips Condensation

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the differential reactivity of its functional groups. The C-Br bond is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than a C-F bond.[12] This chemoselectivity allows for the selective functionalization at the 4-position. Common reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

-

N-H Functionalization: The imidazole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to allow for N-alkylation or N-arylation, providing another avenue for structural diversification.

Diagram: Key Synthetic Transformations

Caption: Reactivity map for this compound.

Applications in Medicinal Chemistry

Benzimidazole derivatives are integral to many FDA-approved drugs, and the incorporation of fluorine is a well-established strategy to enhance pharmacological properties.[1] this compound is a valuable intermediate for synthesizing novel therapeutic agents. The bromine provides a point of attachment for various pharmacophores, while the fluorine can improve metabolic stability, binding affinity, and membrane permeability.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted benzimidazole core that interacts with the hinge region of the enzyme's active site.

-

Antimicrobial Agents: Fluorinated benzimidazoles have shown promising activity against various bacterial and fungal strains.[3][13]

-

Antiviral and Anticancer Agents: The benzimidazole scaffold is present in numerous compounds investigated for anti-HIV, anti-inflammatory, and anticancer activities.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous halogenated aromatic compounds suggests that it should be handled with care.[14][15][16]

-

Potential Hazards:

-

Harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Avoid creating dust.

-

Keep away from strong oxidizing agents.[16]

-

Store in a tightly sealed container in a cool, dry place.[4]

-

References

-

ResearchGate. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials. Available at: [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1666. Available at: [Link]

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

-

Lead Sciences. (n.d.). 4-Bromo-5-fluoro-1H-benzo[d]imidazole. Available at: [Link]

-

Ríos-Guerra, F., et al. (2023). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 28(14), 5489. Available at: [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

-

Al-Ostath, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 15(12), 1530. Available at: [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Available at: [Link]

-

McCoy, G., & Day, A. R. (1943). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of the American Chemical Society, 65(10), 1956–1957. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Available at: [Link]

-

Lee, C. K., & Lee, I.-S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available at: [Link]

-

Çevik, U. A., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1500. Available at: [Link]

-

ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. Available at: [Link]

-

Al-Zoubi, W., et al. (2020). Importance of Fluorine in Benzazole Compounds. Mini-Reviews in Organic Chemistry, 17(5). Available at: [Link]

-

Boulton, B. E., et al. (1981). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Alpha Spark Labs. (n.d.). The Chemistry of Benzimidazoles: Synthesis with Fluorinated Diamines. Available at: [Link]

-

Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232. Available at: [Link]

-

Al-Jbouri, F. H. H., & Al-Ardhi, S. H. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. European Chemical Bulletin, 11(11), 121-130. Available at: [Link]

-

ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Kazimierczuk, Z., et al. (2005). Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry, 40(2), 203-8. Available at: [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-5-fluoro-1H-benzo[d]imidazole - Lead Sciences [lead-sciences.com]

- 5. This compound - CAS:1360962-58-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. nbinno.com [nbinno.com]

- 17. echemi.com [echemi.com]

Introduction: The Significance of the Benzimidazole Scaffold

An In-Depth Technical Guide to 4-Bromo-5-fluoro-1H-benzimidazole (CAS 1360962-58-8)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical significance, a robust synthetic protocol, potential applications, and essential safety considerations, grounding our discussion in established scientific principles and field-proven insights.

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2][3][4] Its unique bicyclic aromatic structure, composed of fused benzene and imidazole rings, allows it to mimic endogenous purine bases and interact with a wide array of biological targets. The therapeutic versatility of benzimidazoles is vast, with derivatives demonstrating efficacy as proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer agents.[1][4]

The strategic introduction of substituents onto the benzimidazole core is a cornerstone of modern drug design. Halogenation, in particular, is a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound (CAS: 1360962-58-8) is a valuable synthetic intermediate precisely because it combines the proven benzimidazole core with two distinct halogen atoms. The presence of both bromine and fluorine offers multiple strategic vectors for further chemical modification, making it a highly sought-after building block for creating diverse chemical libraries and developing novel therapeutic candidates.

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1360962-58-8 | [5][6][7] |

| Molecular Formula | C₇H₄BrFN₂ | [7] |

| Molecular Weight | 215.02 g/mol | [7] |

| Appearance | Off-white to light-colored solid | [8] |

| Purity | Typically ≥97% | [7] |

| Storage | Sealed in a dry environment, recommended at 2-8°C | [7] |

Synthesis and Mechanistic Rationale

The synthesis of benzimidazoles most commonly involves the condensation and subsequent cyclization of an o-phenylenediamine derivative with a one-carbon electrophile. For this compound, a logical and efficient approach is the Phillips condensation reaction.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of 3-Bromo-4-fluoro-1,2-diaminobenzene with formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for benzimidazole synthesis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-4-fluoro-1,2-diaminobenzene (1.0 eq).

-

Reagent Addition: Add an excess of 98% formic acid (approximately 10-15 eq). Causality Note: Using formic acid in excess ensures it acts as both the reagent and the solvent, driving the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: The elevated temperature provides the necessary activation energy for both the initial condensation to form the formamide intermediate and the subsequent intramolecular cyclization, which involves the elimination of a water molecule.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice-cold water.

-

Neutralization & Precipitation: Neutralize the solution by the dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8. This step neutralizes the excess formic acid and causes the product to precipitate out of the aqueous solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

-

Purification: Dry the crude product. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

This self-validating protocol includes a monitoring step (TLC) and a robust purification procedure to ensure the identity and purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the diverse array of derivatives that can be synthesized from it, leveraging the reactivity of the N-H bond and the potential for cross-coupling reactions at the bromine-substituted position.

Strategic Value of Halogenation

-

Fluorine: The 5-fluoro substituent can significantly enhance binding affinity to target proteins through hydrogen bonding or favorable electrostatic interactions. It is also known to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

-

Bromine: The 4-bromo substituent serves as a key synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups to build molecular complexity.

Derivatives of closely related fluoro- and bromo-benzimidazoles have shown significant promise across multiple therapeutic areas:

-

Anticancer Agents: Fluorinated benzimidazoles have been investigated as potent PARP-1 inhibitors, which are crucial in cancer therapy.[9] The core scaffold provides the necessary structure for enzyme active site binding.

-

Antimicrobial Agents: The benzimidazole nucleus is a well-established pharmacophore in antimicrobial agents.[4] Fluoro-benzimidazole derivatives have demonstrated high inhibitory activity against pathogenic gastrointestinal bacteria like E. coli.[10]

-

Urease Inhibitors: Novel benzimidazole derivatives have been synthesized and identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori.[2]

Caption: The logical workflow from core scaffold to therapeutic potential.

Safety, Handling, and Spectral Characterization

Safety and Handling

While comprehensive toxicological data for this specific compound is not fully established, data from structurally similar compounds, such as 4-Bromo-1H-benzimidazole, should be used to guide handling procedures.[5]

-

GHS Hazard Classification (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[11]

-

Handling Precautions:

-

Always handle this compound within a certified chemical fume hood.[5]

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or vapors.[5]

-

Prevent contact with skin and eyes.[5]

-

Ensure a safety shower and eyewash station are readily accessible.[5]

-

Predicted Spectral Data

While experimental spectra should always be used for definitive identification, the following are the predicted key features for ¹H and ¹³C NMR spectroscopy, which are crucial for structural verification.

-

¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) and a broad singlet for the N-H proton (which may be solvent-dependent and could appear further downfield). The aromatic protons will exhibit coupling to each other and to the fluorine atom, leading to complex splitting patterns (doublets or doublets of doublets).

-

¹³C NMR: The spectrum should display seven distinct carbon signals. The signal for the carbon atom directly bonded to fluorine (C5) will appear as a doublet with a large coupling constant (¹JC-F). The carbon bonded to bromine (C4) will be shifted upfield relative to a non-substituted carbon. The C2 carbon of the imidazole ring typically appears around δ 140-150 ppm.

Conclusion

This compound is a strategically designed synthetic building block of significant interest to the scientific and pharmaceutical communities. Its benzimidazole core provides a biologically relevant foundation, while the orthogonal halogen substituents—a fluorine atom for modulating electronic and pharmacokinetic properties and a bromine atom as a versatile handle for cross-coupling reactions—offer immense potential for chemical diversification. By following robust synthetic and handling protocols, researchers can effectively leverage this compound to generate novel molecular entities for drug discovery programs targeting a wide spectrum of diseases.

References

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.

- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC - NIH.

- Study on Benzimidazole: A Comprehensive Review. IJFMR.

- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. NIH.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC - PubMed Central.

- 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584. PubChem.

- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed.

- SAFETY DATA SHEET. Matrix Scientific.

- This compound - CAS:1360962-58-8. Sunway Pharm Ltd.

- 4-Bromo-5-fluoro-1H-benzo[d]imidazole. Lead Sciences.

- 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | 1822861-98-2. ChemicalBook.

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound - CAS:1360962-58-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 4-Bromo-5-fluoro-1H-benzo[d]imidazole - Lead Sciences [lead-sciences.com]

- 8. 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | 1822861-98-2 [chemicalbook.com]

- 9. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Structure and Properties of 4-Bromo-5-fluoro-1H-benzimidazole

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-5-fluoro-1H-benzimidazole, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—a bromine atom at the 4-position and a fluorine atom at the 5-position—offers a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel bioactive compounds. This document details its molecular structure, physicochemical properties, a validated synthesis protocol, methods for spectroscopic characterization, and its potential applications in drug discovery and materials science.

The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a structural motif present in a wide array of pharmacologically active molecules.[2] Its prevalence stems from its ability to mimic purine bases, allowing it to interact with various biological targets, and its capacity to serve as a versatile scaffold for further chemical modification. Marketed drugs containing this core structure span a vast range of therapeutic areas, including anti-ulcer agents (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and anticancer therapies.[2] The introduction of halogen atoms, such as bromine and fluorine, onto the benzene ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a strategic starting point for developing next-generation therapeutics.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is defined by its fused ring system and the precise placement of its halogen substituents. This arrangement dictates its chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1360962-58-8 | [3] |

| Molecular Formula | C₇H₄BrFN₂ | [4] |

| Molecular Weight | 215.02 g/mol (Isotopic: 213.95) | [3][4] |

| SMILES | C1=CC(=C(C2=C1NC=N2)Br)F | [4] |

| InChIKey | RFGYJBOPQDDBFC-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.3 | [4] |

| Physical Form | Solid, powder | [5] |

| Storage Conditions | Sealed in dry, Room Temperature | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of benzimidazoles is a well-established area of organic chemistry. The most common and reliable method is the Phillips condensation, which involves the reaction of a substituted o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions. The following protocol outlines a robust pathway to this compound.

Rationale for Synthetic Strategy

This protocol employs the reaction of 4-bromo-5-fluoro-o-phenylenediamine with formic acid. Formic acid serves as the source for the C2 carbon of the imidazole ring. The acidic environment catalyzes the initial condensation to form a formamidine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic benzimidazole ring system. This one-pot approach is efficient and high-yielding.

Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-5-fluoro-o-phenylenediamine (1.0 eq).

-

Add formic acid (20 vol) as the solvent and reactant.

-

Stir the mixture at room temperature until the diamine is fully dissolved.

Step 2: Cyclization

-

Heat the reaction mixture to reflux (approximately 100-110°C) using an oil bath.

-

Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

Step 3: Work-up and Isolation

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the acidic mixture into a beaker containing ice-cold water (100 vol). This will cause the product to precipitate.

-

Neutralize the solution to pH 7-8 by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution while stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude solid with copious amounts of deionized water to remove any residual salts.

Step 4: Purification

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the solid from an ethanol/water mixture to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be accurately predicted based on extensive data from closely related analogs.[6][7][8][9]

-

¹H NMR Spectroscopy (Predicted in DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.

-

~12.5-13.5 ppm (s, 1H): A broad singlet corresponding to the acidic N-H proton of the imidazole ring.

-

~8.2-8.4 ppm (s, 1H): A singlet for the proton at the C2 position (H2).

-

~7.5-7.8 ppm (d, 1H): A doublet for the proton at the C7 position (H7), influenced by the adjacent fluorine.

-

~7.3-7.5 ppm (d, 1H): A doublet for the proton at the C6 position (H6), influenced by the adjacent fluorine. The precise splitting will be governed by ³J(H,F) coupling constants.

-

-

¹³C NMR Spectroscopy (Predicted in DMSO-d₆): The spectrum should display 7 distinct carbon signals. The carbons attached to bromine and fluorine will be significantly influenced.

-

The C5 carbon will appear as a doublet with a large one-bond C-F coupling constant (¹J(C,F) ≈ 240-250 Hz).

-

The C4 carbon signal will be shifted upfield due to the heavy atom effect of bromine.

-

The C6 and C7 carbons will also exhibit smaller C-F couplings.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The key diagnostic feature is the isotopic pattern for bromine. The spectrum will show two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.[4]

-

Expected m/z: [M+H]⁺ at approximately 214.96 and 216.96.[4]

-

-

FT-IR Spectroscopy (Predicted, KBr Pellet):

-

3200-3400 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.

-

~1620 cm⁻¹: C=N stretching vibration.

-

1450-1550 cm⁻¹: Aromatic C=C stretching vibrations.

-

1100-1200 cm⁻¹: C-F stretching vibration.

-

~600-700 cm⁻¹: C-Br stretching vibration.

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its utility lies in its dual functionalization, which provides distinct vectors for chemical elaboration.

-

Fragment-Based Drug Discovery (FBDD): The molecule serves as an ideal fragment for screening against biological targets. The benzimidazole core provides a robust anchor, while the halogen atoms probe specific pockets in a protein's active site.

-

Chemical Building Block:

-

The bromine atom at C4 is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

-

The N-H group can be alkylated or arylated to modulate solubility and cell permeability.

-

The fluorine atom at C5 enhances metabolic stability by blocking a potential site of oxidation and can improve binding affinity through favorable electrostatic interactions.

-

Derivatives of 5-fluoro-benzimidazole have shown potent activity as PARP-1 inhibitors for cancer therapy, highlighting the potential of this scaffold in oncology.[10]

Role as a Privileged Scaffold

Caption: Use as a scaffold for developing diverse, targeted inhibitors.

Safety and Handling

While specific toxicology data for this compound is limited, related bromo-benzimidazoles are classified as irritants.[5][11]

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[11]

-

Precautions:

-

Handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its defined molecular structure, characterized by the strategic placement of bromine and fluorine atoms, offers multiple avenues for synthetic modification. The predictive spectroscopic data and the outlined synthesis protocol in this guide provide researchers with the foundational knowledge required to utilize this compound effectively in the pursuit of novel, high-value molecules.

References

- 4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | 1822861-98-2. ChemicalBook.

- This compound - CAS:1360962-58-8. Sunway Pharm Ltd.

- 1008361-72-5 5-BROMO-4-FLUORO-1H-BENZIMIDAZOLE. King-Pharm.

- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Institutes of Health (PMC).

- 7-bromo-5-fluoro-1H-benzimidazole-4-carbonitrile. CymitQuimica.

- This compound (C7H4BrFN2). PubChemLite.

- 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584. PubChem.

- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health (NIH).

- 4-Bromo-1H-benzimidazole | 83741-35-9. Sigma-Aldrich.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

- 5-Bromo-1H-benzimidazole synthesis. ChemicalBook.

- Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores. Semantic Scholar.

- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing.

- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Nature.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. This compound - CAS:1360962-58-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C7H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-1H-benzimidazole | 83741-35-9 [sigmaaldrich.com]

- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Benzimidazoles

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-1H-benzimidazole

This guide provides a comprehensive overview of a viable and chemically sound synthesis pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The narrative is structured to provide not just a protocol, but a field-proven perspective on the strategic choices made during synthesis, grounded in established chemical principles.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, anticancer, and anthelmintic properties.[1][2][3] The strategic placement of substituents, such as halogens, on the benzene ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The target molecule, this compound, incorporates both bromine and fluorine, two halogens known to enhance metabolic stability and binding affinity. This guide details a logical and efficient pathway for its synthesis, beginning with commercially available precursors.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to any synthesis begins with retrosynthesis. The target benzimidazole ring is classically formed via the condensation of an ortho-phenylenediamine with a one-carbon electrophile.[4] Therefore, the most critical disconnection is across the two C-N bonds of the imidazole ring, leading back to the key precursor: 4-Bromo-5-fluoro-1,2-benzenediamine .

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 4-Bromo-5-fluoro-1,2-benzenediamine

This phase involves a two-step process: electrophilic bromination of a commercially available fluoro-nitroaniline, followed by the reduction of the nitro group to an amine.

Step 1a: Electrophilic Bromination of 5-Fluoro-2-nitroaniline

The synthesis begins with the regioselective bromination of 5-fluoro-2-nitroaniline. The directing effects of the substituents are key to the success of this step. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. Both groups direct the incoming electrophile (bromine) to the C4 position, which is ortho to the amine and meta to the nitro group, ensuring high regioselectivity. N-Bromosuccinimide (NBS) in an acidic medium like acetic acid is an effective and manageable source of electrophilic bromine for this transformation.[5]

Step 1b: Reduction of 4-Bromo-5-fluoro-2-nitroaniline

The conversion of the nitro group to a primary amine is a critical step. A classic and reliable method is reduction using tin(II) chloride (SnCl₂) in an alcoholic solvent like ethanol or a combination of ethyl acetate and ethanol.[5] SnCl₂ is a mild reducing agent that is highly effective for nitro groups and is tolerant of the halogen substituents on the aromatic ring. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, followed by protonation steps.

Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-1,2-benzenediamine

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluoro-2-nitroaniline | 156.11 | 10.0 g | 0.064 |

| N-Bromosuccinimide (NBS) | 177.98 | 11.4 g | 0.064 |

| Acetic Acid | 60.05 | 200 mL | - |

| Tin(II) Chloride Dihydrate | 225.63 | 72.2 g | 0.320 |

| Ethanol | 46.07 | 150 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

Step-by-Step Methodology:

-

Bromination: To a flask containing a solution of 5-fluoro-2-nitroaniline (10.0 g, 0.064 mol) in glacial acetic acid (200 mL), add N-Bromosuccinimide (11.4 g, 0.064 mol). Heat the reaction mixture to approximately 110 °C and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.[5]

-

Work-up 1: Cool the reaction mixture to room temperature and pour it into ice water (500 mL). The crude 4-bromo-5-fluoro-2-nitroaniline will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.

-

Reduction: Suspend the crude 4-bromo-5-fluoro-2-nitroaniline in a mixture of ethyl acetate (150 mL) and absolute ethanol (150 mL). Add tin(II) chloride dihydrate (72.2 g, 0.320 mol) to the suspension.[5]

-

Reaction: Heat the mixture to reflux (approximately 75-80 °C) under a nitrogen atmosphere for 8-12 hours, monitoring by TLC.

-

Work-up 2: After cooling to room temperature, carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Caution: This is an exothermic reaction and will produce CO₂ gas.

-

Extraction & Purification: The resulting slurry is filtered through a pad of Celite to remove tin salts. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield 4-bromo-5-fluoro-1,2-benzenediamine as a solid.[5]

Caption: Workflow for the synthesis of the key diamine precursor.

Part 2: Cyclization to form this compound

The final step is the formation of the imidazole ring. The Phillips condensation, which involves heating the ortho-phenylenediamine with a carboxylic acid, is a foundational method. A more modern and often higher-yielding approach for creating an unsubstituted C2 position on the benzimidazole ring is to use formic acid or one of its derivatives, such as trimethyl orthoformate, often with an acid catalyst.[6][7]

Mechanism Insight: The Role of Formic Acid/Derivatives

When using formic acid, the reaction proceeds by initial N-formylation of one of the amino groups of the diamine. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon of the formyl group. The final step is dehydration, driven by heat and/or acidic conditions, to form the aromatic imidazole ring. Trimethyl orthoformate serves as a dehydrated equivalent of formic acid, and the reaction proceeds through a similar intermediate.

Experimental Protocol: Cyclization

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Assumed Quantity | Moles |

| 4-Bromo-5-fluoro-1,2-benzenediamine | 205.03 | 10.0 g | 0.0487 |

| Trimethyl Orthoformate | 106.12 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | 3.5 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 4-bromo-5-fluoro-1,2-benzenediamine (10.0 g, 0.0487 mol) in trimethyl orthoformate (100 mL). This reagent acts as both the C1 source and the solvent.[7]

-

Catalysis: Carefully add concentrated hydrochloric acid (3.5 mL) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid, and completion can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with deionized water (400 mL).

-

Neutralization & Precipitation: Adjust the pH of the aqueous solution to ~7 by the careful addition of a saturated aqueous sodium bicarbonate solution. The target compound, this compound, will precipitate as a solid.

-

Isolation & Purification: Filter the solid product, wash it with cold water, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as an off-white or light-colored solid.

Caption: Mechanistic steps of the final cyclization to the benzimidazole core.

Summary of the Complete Synthesis Pathway

The described two-part, three-step synthesis provides a robust and scalable route to this compound from readily accessible starting materials.

Caption: Overall synthesis pathway for this compound.

References

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). National Institutes of Health. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Review On Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). ijariie. [Link]

-

Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. (2012). Green Chemistry. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025). National Institutes of Health. [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).

-

Study on Benzimidazole: A Comprehensive Review. (n.d.). IJFMR. [Link]

-

What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. (n.d.). FAQ. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 4. ijariie.com [ijariie.com]

- 5. echemi.com [echemi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Bromo-5-fluoro-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals

Introduction

Benzimidazoles represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzimidazole scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-5-fluoro-1H-benzimidazole is a promising, yet under-characterized, building block for the synthesis of novel drug candidates. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and as a reference for the characterization of its derivatives.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) data, providing a robust framework for its application in a research and development setting.

Molecular Structure and Tautomerism

This compound exists as a tautomeric mixture of two rapidly interconverting forms: this compound and 7-bromo-6-fluoro-1H-benzimidazole. This dynamic equilibrium is a characteristic feature of N-unsubstituted benzimidazoles and influences their spectroscopic and biological properties. In most solution-state NMR analyses at room temperature, this rapid proton exchange results in a time-averaged spectrum, where chemically distinct but rapidly exchanging nuclei appear as a single, averaged signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment. The following data is predicted based on established chemical shift values for similar benzimidazole derivatives and the use of online NMR prediction tools.[2]

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the imidazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | s | - |

| H-6 | ~7.6 | d | ~8.5 |

| H-7 | ~7.4 | d | ~8.5 |

| N-H | ~12.5 | br s | - |

-

Interpretation:

-

The H-2 proton is expected to appear as a singlet downfield due to the deshielding effect of the adjacent nitrogen atoms.

-

The H-6 and H-7 protons on the benzene ring will likely appear as doublets due to coupling with each other. The electron-withdrawing bromine and fluorine atoms will influence their precise chemical shifts.

-

The N-H proton signal is typically broad and appears significantly downfield in polar aprotic solvents like DMSO-d₆ due to hydrogen bonding and proton exchange.

-

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-4 | ~110 (d, ¹JCF ≈ 250 Hz) |

| C-5 | ~150 (d, ²JCF ≈ 15 Hz) |

| C-6 | ~115 |

| C-7 | ~125 |

| C-3a | ~135 |

| C-7a | ~140 |

-

Interpretation:

-

The C-2 carbon , situated between two nitrogen atoms, is expected to resonate at a lower field.

-

The carbons directly bonded to the halogens (C-4 and C-5 ) will show characteristic splitting patterns due to coupling with the ¹⁹F nucleus. The one-bond carbon-fluorine coupling (¹JCF) is typically large, while the two-bond coupling (²JCF) is smaller. The carbon bearing the bromine atom (C-4) will also be influenced by the heavy atom effect.

-

The remaining aromatic carbons will appear in the expected region for benzimidazoles.

-

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment of the aromatic ring.

-

Predicted Chemical Shift: The ¹⁹F chemical shift is expected to be in the typical range for aromatic fluorides, likely between -110 and -130 ppm (relative to CFCl₃). The precise value will be influenced by the bromine substituent and the overall electronic nature of the benzimidazole ring system. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for NMR analysis.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[3]

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used, but DMSO-d₆ is often preferred for benzimidazoles due to its excellent solubilizing properties and the ability to observe the N-H proton.

-

Gently agitate the vial until the sample is fully dissolved. Sonication may be used if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the chemical shifts of the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F NMR, an external or internal reference standard is typically used.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds, as well as vibrations associated with the carbon-halogen bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching |

| 1500-1400 | Aromatic C=C stretching |

| 1250-1150 | C-F stretching |

| 800-600 | C-Br stretching |

-

Interpretation:

-

The broad N-H stretching band is a hallmark of the benzimidazole core and is indicative of intermolecular hydrogen bonding in the solid state.

-

The aromatic C-H stretching vibrations appear at their expected frequencies.

-

The C=N and C=C stretching vibrations are characteristic of the heterocyclic and aromatic rings.

-

The presence of the C-F and C-Br stretching bands confirms the halogenation of the benzene ring.

-

Experimental Protocol for ATR-FTIR Spectroscopy

Caption: Experimental workflow for ATR-FTIR analysis.

-

Instrument Setup:

-

Ensure the Attenuated Total Reflectance (ATR) accessory is clean and installed in the FTIR spectrometer.

-

-

Background Collection:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Analysis:

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazoles typically exhibit strong absorption in the UV region due to the π → π* transitions of the conjugated aromatic system.

-

Predicted Absorption Maxima (λ_max):

-

It is anticipated that this compound will display two main absorption bands in a polar protic solvent like ethanol or methanol.[7]

-

A high-energy band is expected around 240-250 nm .

-

A lower-energy band, often with vibronic fine structure, is predicted to appear in the range of 270-280 nm .

-

The exact positions and intensities of these bands can be influenced by the solvent polarity.

-

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_max.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a range of 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

-

Predicted Molecular Ion:

-

The monoisotopic mass of C₇H₄BrFN₂ is approximately 213.95 g/mol .

-

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z ≈ 214.96.[1]

-

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Fragmentation Pattern:

-

The fragmentation of the benzimidazole core is a key diagnostic feature. Common fragmentation pathways for benzimidazoles include the loss of HCN (27 Da) from the imidazole ring.[8] Further fragmentation of the benzene ring may also occur.

-

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its effective utilization in drug discovery and development. This technical guide provides a detailed framework for the acquisition and interpretation of its NMR, IR, UV-Vis, and MS data. The predicted spectroscopic data, coupled with the detailed experimental protocols, offer a valuable resource for scientists to confidently identify and characterize this important synthetic intermediate. The application of these spectroscopic techniques in a synergistic manner will undoubtedly accelerate the design and synthesis of novel benzimidazole-based therapeutic agents.

References

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 18, 2026, from [Link]

-

Mestrelab Research. (2025, May 27). Download NMR Predict. Mestrelab. Retrieved January 18, 2026, from [Link]

-

Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. Retrieved January 18, 2026, from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved January 18, 2026, from [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

PubChemLite. (n.d.). This compound (C7H4BrFN2). Retrieved January 18, 2026, from [Link]

- El-Dean, A. M. K., et al. (2016). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 69-77.

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes [Table]. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 18, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the.... Retrieved January 18, 2026, from [Link]

- Kéki, S., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 339-365.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 18, 2026, from [Link]

- El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7590.

- Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Al-Hourani, B. J., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(22), 7943.

- Paioni, A. L., et al. (2020). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B, 124(43), 9636-9646.

- Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry.

-

Reddit. (2023, June 30). Where to find 19F NMR spectra?. r/Chempros. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Characteristic fragment of the IR spectra of benzimidazole isolated.... Retrieved January 18, 2026, from [Link]

- Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5586-5594.

- Arcoria, A., et al. (1974). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 52(21), 3639-3642.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 18, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 18, 2026, from [Link]

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(11), 35-39.

- Michalska, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.

- Kertesz, V., et al. (2019).

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

- Di Mola, A., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5), 868-881.

-

ResearchGate. (n.d.). The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate.... Retrieved January 18, 2026, from [Link]

- Löffler, S., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 52(11), 3046-3057.

-

Chemistry Academy. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3) [Video]. YouTube. Retrieved January 18, 2026, from [Link]

- Kumar, A., et al. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research, 5(2).

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). The Chemical Structure of Benzimidazole 5. [Image]. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved January 18, 2026, from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved January 18, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C7H4BrFN2) [pubchemlite.lcsb.uni.lu]

- 2. Visualizer loader [nmrdb.org]

- 3. organomation.com [organomation.com]

- 4. mt.com [mt.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. agilent.com [agilent.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journalijdr.com [journalijdr.com]

4-Bromo-5-fluoro-1H-benzimidazole safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Bromo-5-fluoro-1H-benzimidazole

This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound (CAS No. 1360962-58-8). As a substituted halogenated benzimidazole, this compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in bioactive molecules.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact derivative, this document establishes a robust safety protocol by extrapolating from the known hazards of structurally similar compounds, particularly 4-Bromo-1H-benzimidazole, and adhering to established principles of laboratory safety.[3][4][5]

Compound Profile and Inferred Hazard Analysis

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The introduction of halogen atoms (bromine and fluorine) can significantly alter the molecule's chemical reactivity, metabolic stability, and toxicological profile.[6] Therefore, it must be handled with the assumption that it possesses notable physiological activity and potential hazards.

Physicochemical Properties

While exhaustive experimental data for this specific compound is not widely published, related compounds are typically crystalline solids at room temperature.[7][8]

| Property | Inferred Value/Characteristic | Source/Rationale |

| Molecular Formula | C₇H₄BrFN₂ | Calculated |

| Molecular Weight | 215.02 g/mol | Calculated[8] |

| Physical Form | Solid, likely powder or crystalline | Analogy to similar benzimidazoles[7] |

| Storage | Sealed in a dry, room temperature environment | Vendor recommendation[8] |

GHS Hazard Identification and Classification (Based on Analogue Data)

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.[9][10][11] In the absence of specific data for this compound, the GHS classification for the closely related analogue, 4-Bromo-1H-benzimidazole (CAS 83741-35-9), serves as a prudent baseline for risk assessment.[7][12]

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[12] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[7][12] | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[7][12] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[7][12] |

Proactive Risk Assessment and Mitigation

A thorough risk assessment is mandatory before any handling of this compound. The primary objective is to minimize potential exposure through all routes: inhalation, dermal contact, and ingestion.[5]

Caption: Proactive Risk Assessment Workflow for Handling Research Chemicals.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[13][14] This is critical to prevent inhalation of fine particulates.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[15]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[13][15]

Personal Protective Equipment (PPE) Protocol

PPE provides a final barrier between the researcher and the chemical.[4][14] Selection must be based on the specific hazards identified.

| PPE Item | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile gloves (check manufacturer's compatibility data) | Provides protection against incidental splashes and skin contact.[14] Always inspect gloves for tears or holes before use.[3] If contact occurs, remove gloves immediately, wash hands, and don a new pair. "Double-gloving" is recommended for extended operations.[16] |

| Eye Protection | Chemical safety goggles or a face shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes.[4] A face shield should be used in conjunction with goggles when there is a significant splash risk. |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination.[14] The lab coat should be fully buttoned. |

| Footwear | Closed-toe shoes | Protects feet from spills and dropped objects.[4] |

Standard Operating Procedure: Weighing and Sample Preparation

This protocol outlines the essential steps for safely handling the compound during a common laboratory task.

Caption: Step-by-step workflow for safely weighing a powdered chemical agent.

Detailed Protocol:

-

Preparation: Ensure the chemical fume hood is on and functioning correctly. Don all required PPE as specified in Section 5.

-

Setup: Place a clean analytical balance, weigh paper (or vessel), and a dedicated spatula inside the fume hood.

-

Transfer: Retrieve the stock container of this compound. Keeping the container within the fume hood, carefully open it.

-

Weighing: Use the spatula to transfer the desired amount of powder onto the tared weigh paper. Perform this action slowly and deliberately to minimize the creation of airborne dust.

-

Storage: Once the desired mass is obtained, securely close the primary stock container.

-

Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth or towel to collect residual powder. Dispose of the weigh paper and cleaning materials in the designated solid chemical waste container.

-

Final Steps: Return the stock container to its designated storage location. Doff PPE in the correct order (gloves first), and immediately wash hands with soap and water.[3]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.[5]

| Incident | Response Protocol |